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molecular formula C9H8N2O B1388096 1-(1H-Indazol-5-yl)ethanone CAS No. 1001906-63-3

1-(1H-Indazol-5-yl)ethanone

Cat. No. B1388096
M. Wt: 160.17 g/mol
InChI Key: WYLOAPVBIBQLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134004B2

Procedure details

To a solution of 5-iodo-1H-indazole (1.00 g, 4.10 mmol) in CH3CN (20 ml) were added Boc2O (984 mg, 4.51 mmol), DMAP (125 mg, 1.02 mmol) and Et3N (0.64 ml, 4.6 mmol). The reaction mixture was stirred at room temperature for 5 hours, diluted with H2O and extracted with AcOEt. The organic layers were dried over Na2SO4 and concentrated in vacuo to give the title compound. This compound (>1.5 g) was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.72 (9H, s), 7.79 (1H, d, J=8.8 Hz), 7.98 (1H, d, J=8.8 Hz), 8.10 (2H, s). MS (ESI) m/z 345 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
984 mg
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][C:12]([O:15]C(OC(OC(C)(C)C)=O)=O)(C)C.CCN(CC)CC>CC#N.CN(C1C=CN=CC=1)C.O>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:12](=[O:15])[CH3:11])=[CH:10][CH:9]=2)[CH:5]=[N:6]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C2C=NNC2=CC1
Name
Quantity
984 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0.64 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Name
Quantity
125 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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